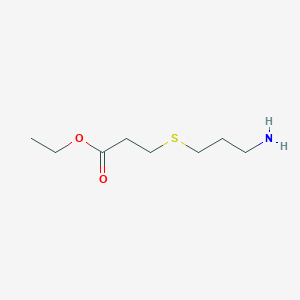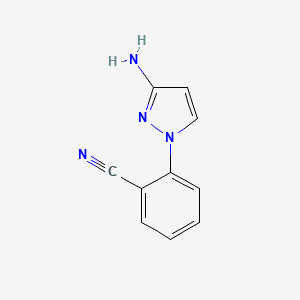
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a fluorinated hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and cyclopentanone.
Condensation Reaction: The aldehyde group of 5-fluoro-2-hydroxybenzaldehyde undergoes a condensation reaction with cyclopentanone in the presence of a base catalyst to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Fluoro-2-methoxyphenyl)cyclopentane-1-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
- 1-(5-Bromo-2-hydroxyphenyl)cyclopentane-1-carboxylic acid
Comparison: 1-(5-Fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its chloro or bromo analogs. The hydroxyl group also contributes to its potential for forming hydrogen bonds, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C12H13FO3 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
1-(5-fluoro-2-hydroxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7,14H,1-2,5-6H2,(H,15,16) |
InChI-Schlüssel |
CCSOGPRVECWYIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


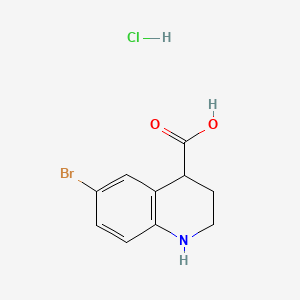
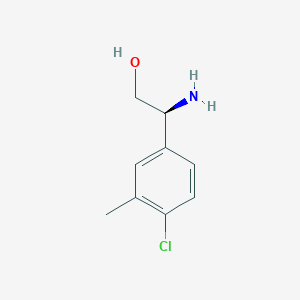
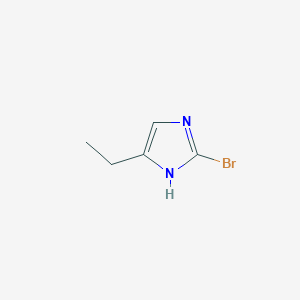
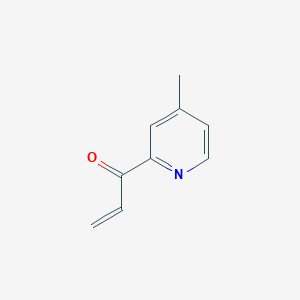
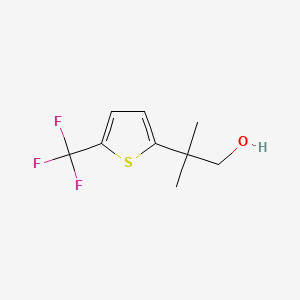
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

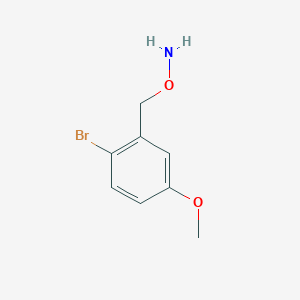
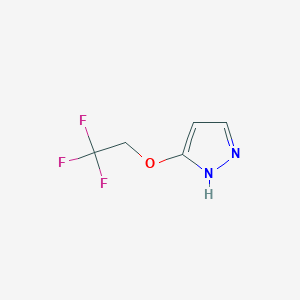
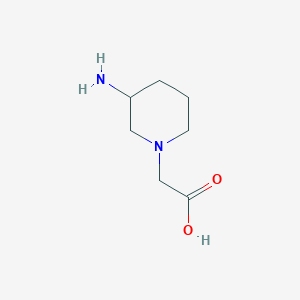
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
